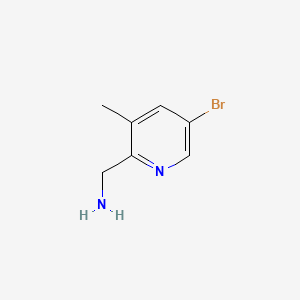

(5-Bromo-3-methylpyridin-2-yl)methanamine

Overview

Description

“(5-Bromo-3-methylpyridin-2-yl)methanamine” is a chemical compound with the molecular formula C7H10BrClN2 . It is also known as “(5-bromo-3-Methylpyridin-2-yl)Methanamine hydrochloride” and has a molecular weight of 237.53 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Bromo-3-methylpyridin-2-yl)methanamine” include a molecular weight of 237.53 . The compound is a solid at room temperature . Other properties such as density, melting point, boiling point, and flash point are not specified in the search results .Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

“(5-Bromo-3-methylpyridin-2-yl)methanamine” has been used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . This reaction involves the use of palladium as a catalyst and arylboronic acids . The resulting pyridine derivatives have been produced in moderate to good yield .

Quantum Mechanical Investigations

The synthesized pyridine derivatives have been subjected to quantum mechanical investigations using Density Functional Theory (DFT) studies . These studies have been carried out using the B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program .

Potential Chiral Dopants for Liquid Crystals

The DFT studies have also been used to analyze the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements of the pyridine derivatives . These analyses have suggested that these compounds could be potential candidates as chiral dopants for liquid crystals .

Biological Activities

The pyridine derivatives have been investigated for their biological activities . In particular, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these compounds have been studied .

Synthesis of 3-Bromo-2-Chloro-5-Methylpyridine

“(5-Bromo-3-methylpyridin-2-yl)methanamine” may be used in the synthesis of 3-bromo-2-chloro-5-methylpyridine .

Synthesis of 3-Bromo-2-Fluoro-5-Methylpyridine

This compound may also be used in the synthesis of 3-bromo-2-fluoro-5-methylpyridine .

Synthesis of 8-Methyl-1,2,3,5-Tetrahydropyrido[3,4-b][1,4]Diazepin-4-One

“(5-Bromo-3-methylpyridin-2-yl)methanamine” can be used in the synthesis of 8-methyl-1,2,3,5-tetrahydropyrido[3,4-b][1,4]diazepin-4-one .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-3-methylpyridin-2-yl)methanamine may also interact with various biological targets.

Mode of Action

It’s known that the compound can be used as a biochemical reagent in life science related research . This suggests that it may interact with its targets to induce biochemical changes, although the specifics of these interactions are currently unknown.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (5-Bromo-3-methylpyridin-2-yl)methanamine may also affect a wide range of biochemical pathways.

Result of Action

Given its use as a biochemical reagent in life science related research , it’s likely that it induces significant molecular and cellular changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromo-3-methylpyridin-2-yl)methanamine. For instance, the Suzuki–Miyaura coupling reaction, which involves similar compounds, is known to be environmentally friendly and suitable for large-scale industrial production . .

properties

IUPAC Name |

(5-bromo-3-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNJSNPCLGHQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694181 | |

| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-3-methylpyridin-2-yl)methanamine | |

CAS RN |

886365-53-3 | |

| Record name | 5-Bromo-3-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Carboxyphenyl)ethyl]benzoic acid](/img/structure/B3339174.png)

![Methyl (41S,12R,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3339182.png)

![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-](/img/structure/B3339183.png)

![3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B3339202.png)

![2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine](/img/structure/B3339243.png)